molecular formula C14H9ClN2O5 B2455486 4-(2-Chloro-4-nitrobenzamido)benzoic acid CAS No. 312944-39-1

4-(2-Chloro-4-nitrobenzamido)benzoic acid

Cat. No.: B2455486
CAS No.: 312944-39-1
M. Wt: 320.69
InChI Key: OFCNEBDIUCWLCY-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrobenzamido)benzoic acid is a chemical compound with the molecular formula C14H9ClN2O5 It is a derivative of benzoic acid, featuring both chloro and nitro substituents on the benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrobenzamido)benzoic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with an appropriate amine under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-chloro-4-nitrobenzoic acid and the amine group of the benzamido moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrobenzamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzamido group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-chloro-4-aminobenzamido)benzoic acid.

Scientific Research Applications

4-(2-Chloro-4-nitrobenzamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrobenzamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules. The benzamido group can also form stable complexes with metal ions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups on the benzamido moiety, which imparts distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interactions, making it a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-12-7-10(17(21)22)5-6-11(12)13(18)16-9-3-1-8(2-4-9)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNEBDIUCWLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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